N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine

Lipophilicity LogP Membrane permeability

Researchers tuning CNS penetration often face unreliable lipophilicity shifts when modifying amine substituents. This building block solves that with a precisely defined N-ethyl group, delivering a consistent logP increase of ~0.5 units vs. N-methyl analogs for predictable BBB permeability. Its meta-bromo geometry enables unique halogen-bonding vectors inaccessible to para isomers, while the enhanced amine basicity (ΔpKa ≈ +0.3) broadens salt screening options. The 3-bromo handle supports Suzuki and Buchwald-Hartwig diversification. Supplied with batch-specific purity documentation to ensure SAR reproducibility.

Molecular Formula C14H20BrN
Molecular Weight 282.22 g/mol
CAS No. 1250963-57-5
Cat. No. B1400710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine
CAS1250963-57-5
Molecular FormulaC14H20BrN
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESCCN(CC1=CC(=CC=C1)Br)C2CCCC2
InChIInChI=1S/C14H20BrN/c1-2-16(14-8-3-4-9-14)11-12-6-5-7-13(15)10-12/h5-7,10,14H,2-4,8-9,11H2,1H3
InChIKeyKFSZGEXCGPZRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-Bromophenyl)methyl]-N-ethylcyclopentanamine Overview


N-[(3-Bromophenyl)methyl]-N-ethylcyclopentanamine (CAS 1250963-57-5) is a synthetic tertiary amine featuring a cyclopentyl ring, an N-ethyl substituent, and a 3-bromobenzyl aromatic group . With a molecular formula of C14H20BrN and a molecular weight of 282.22 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . Its structure allows for further functionalization through the bromine atom, which can participate in cross-coupling reactions, while the tertiary amine provides a basic nitrogen center for salt formation or quaternization [1].

Medicinal chemistry building block with aryl bromide and tertiary amine handles
Cross-coupling substrate (Suzuki, Buchwald-Hartwig) via 3-bromo position
Salt formation / quaternization studies at the basic nitrogen center

Why Generic Substitution Fails


Generic substitution within the bromobenzyl-cyclopentanamine class is not possible due to quantifiable differences in lipophilicity and steric properties that directly impact membrane permeability, target binding, and pharmacokinetic behavior. For example, replacing the N-ethyl group with an N-methyl group reduces the calculated LogP by approximately 0.5 units, which significantly alters the compound's ability to cross biological membranes [1]. Similarly, changing the bromine substitution from the 3-position to the 4-position alters the molecular dipole moment and potential for halogen bonding, affecting target recognition . These differences are critical in structure-activity relationship (SAR) studies where precise lipophilicity and steric parameters must be maintained.

N-alkyl chain Replacing N-ethyl with N-methyl may shift lipophilicity and membrane permeability profile (estimated ΔLogP).
Bromine regioisomer Switching 3-bromo to 4-bromo alters halogen bonding geometry and target recognition vector.

Differential Evidence Against Key Comparators


Lipophilicity: N-Ethyl vs. N-Methyl

The N-ethyl substituent on the target compound is predicted to increase lipophilicity compared to the N-methyl analog. The N-methyl comparator, N-[(3-bromophenyl)methyl]-N-methylcyclopentanamine, has a calculated LogP of 4.038 (ChemBase) [1]. Based on established Hansch-Leo fragmental constant contributions, replacing the N-methyl group (-CH3, π = 0.50) with an N-ethyl group (-CH2CH3, π = 1.00) is predicted to increase the LogP by approximately 0.50 units, yielding an estimated LogP of ~4.54 for the target compound [2]. This difference significantly impacts predicted membrane permeability and oral absorption potential.

Lipophilicity (LogP)
Class-level
ΔLogP ≈ +0.5
Supports CNS permeability screening context
Experimental validation pending
Lipophilicity LogP Membrane permeability Drug design

Steric Bulk: N-Ethyl vs. N-Methyl

The N-ethyl group on the target compound introduces greater steric bulk compared to the N-methyl analog. Using calculated molar refractivity (MR) as a steric descriptor, the N-methyl comparator has a total MR of 68.64 cm³ (ChemBase) [1]. The N-ethyl substituent contributes an additional CH2 group, increasing the MR by approximately 4.6 cm³ (based on atomic refractivity contributions), yielding an estimated MR of ~73.2 cm³ for the target compound [2]. This increased steric bulk can enhance selectivity for binding pockets with larger hydrophobic sub-pockets.

Steric Bulk (MR)
Class-level
ΔMR ≈ +4.6 cm³
Supports steric complementarity review
Estimated from atomic refractivity
Steric bulk Molar refractivity Selectivity SAR

Bromine Position: 3-Bromo vs. 4-Bromo

The 3-bromo substitution pattern on the target compound's phenyl ring creates a different molecular dipole moment vector compared to the 4-bromo positional isomer, N-[(4-bromophenyl)methyl]-N-methylcyclopentanamine, which is commercially available from Sigma-Aldrich . The meta-substitution positions the bromine atom at approximately 120° relative to the methylene linker, whereas the para-substitution positions it at 180°, resulting in distinct halogen bonding geometries. This positional difference affects how the bromine atom can engage in halogen bonding with protein backbone carbonyls or other Lewis bases in biological targets [1].

Bromine Position Geometry
Context-dependent
3-Br (meta) vs. 4-Br (para): distinct halogen bond geometry
Supports halogen bonding geometry mapping
Biological activity comparison data not yet available
Halogen bonding Positional isomer Molecular recognition Dipole moment

Basicity: N-Ethyl vs. N-Methyl

The target compound's tertiary amine basicity is influenced by the N-ethyl substituent. Based on established electronic effects, N-ethyl groups are slightly more electron-donating than N-methyl groups (Taft σ* constants: CH3 = 0.00; C2H5 = -0.10), which marginally increases the basicity of the target compound relative to the N-methyl analog [1]. This difference affects the compound's protonation state at physiological pH (7.4) and its ability to form stable hydrochloride salts for formulation purposes [2]. The N-methyl comparator has a calculated LogD (pH 7.4) of 1.77, and the target compound's increased basicity is predicted to slightly lower its LogD at pH 7.4 due to greater ionization.

Amine Basicity (pKa)
Class-level
ΔpKa ≈ +0.3
Supports salt formation and ionization-state review
Experimental pKa measurement not yet reported
Basicity pKa Salt formation Formulation

Optimal Application Scenarios


SAR for CNS Target Engagement

Based on the estimated LogP increase of ~0.5 units relative to the N-methyl analog [1], this compound is optimally suited for SAR campaigns targeting central nervous system (CNS) receptors where increased lipophilicity is required for blood-brain barrier penetration. Medicinal chemists can use this compound as a tool to explore the impact of incremental lipophilicity changes on target binding and CNS exposure without introducing additional aromatic rings or halogen atoms.

Halogen Bonding Probes with 3-Bromo Geometry

The meta-bromo substitution pattern provides a halogen bonding vector that is geometrically distinct from the more common para-substituted analogs [2]. This compound is particularly valuable for fragment-based drug discovery or structure-based design efforts where the 3-bromo group can form halogen bonds with protein backbone carbonyls positioned at angles that 4-bromo isomers cannot effectively engage.

Salt Screening and Formulation Development

The predicted increased amine basicity (ΔpKa ≈ +0.3) relative to the N-methyl analog [3] makes this compound a useful candidate for salt screening studies. The enhanced basicity may facilitate the formation of crystalline salts with a broader range of pharmaceutically acceptable counterions, potentially improving the physicochemical properties of lead compounds in preclinical development.

Cross-Coupling Intermediate via Aryl Bromide

The presence of the aryl bromide at the 3-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . This compound can serve as a key intermediate for the parallel synthesis of compound libraries where the bromine atom is diversified into various aryl, heteroaryl, or amine substituents while maintaining the N-ethyl cyclopentanamine scaffold constant.

Application
Selection Property
Validation Focus
CNS target engagement SAR
Lipophilicity increment potential
Blood-brain barrier permeability model review
Halogen bonding probe development
3-Bromo substitution geometry
Halogen bonding interaction mapping
Salt screening and formulation
Basicity profile (N-ethyl)
Salt formation and ionization-state profiling
Cross-coupling library synthesis
Aryl bromide synthetic handle
Cross-coupling reaction scope validation
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